Product packaging for 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine(Cat. No.:CAS No. 89799-07-5)

3-Methylisoxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B1347356
CAS No.: 89799-07-5
M. Wt: 150.14 g/mol
InChI Key: LUXCYIYHBZIANP-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

3-Methylisoxazolo[5,4-d]pyrimidin-4-amine belongs to the class of bicyclic heterocyclic compounds characterized by the fusion of isoxazole and pyrimidine ring systems. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the base structure consists of an isoxazolo[5,4-d]pyrimidine core with a methyl substituent at the 3-position and an amino group at the 4-position. The molecular formula C6H6N4O indicates the presence of six carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 150.14 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation is expressed as NC1=C2C(ON=C2C)=NC=N1, which describes the connectivity and bonding patterns within the bicyclic framework. Alternative representations include the more detailed SMILES notation Cc1c2c(ncnc2on1)N, which explicitly shows the methyl group attachment and amino functionality. The compound exhibits characteristics typical of both isoxazole and pyrimidine systems, combining the electron-deficient nature of the pyrimidine ring with the unique electronic properties imparted by the isoxazole moiety.

The nomenclature variations found in chemical databases include alternative naming conventions such as this compound and related systematic names that emphasize different aspects of the molecular structure. The compound's classification as a primary amine derivative places it within the broader category of amino-substituted heterocycles, which are fundamental building blocks in pharmaceutical chemistry.

Historical Development and Research Context

The development of this compound emerged from intensive studies on biologically active isoxazole derivatives that have been conducted for several decades. Research investigations into isoxazolopyrimidine compounds gained momentum through systematic exploration of their immunomodulatory properties, with early studies focusing on the pharmacophore structure of 5-amino-3-methyl-4-isoxazolecarboxylic acid and its derivatives.

The historical context of this compound's development is closely tied to the broader investigation of bicyclic isoxazole derivatives, particularly 5-substituted 3-methylisoxazolo[5,4-d]pyrimidin-4-one derivatives that demonstrated high immunomodulatory activity. Research efforts have confirmed the importance of the pharmacophore structure contained in various isoxazole-based heterocycles, including isoxazoleoxadiazole, isoxazolepyrazole, and isoxazolepyrrole compounds.

Significant advancement in the field occurred with the identification of isoxazolopyrimidine compounds as novel correctors of cystic fibrosis transmembrane conductance regulator protein, leading to systematic synthesis and evaluation of numerous analogues. Additionally, the discovery of isoxazolopyrimidines as potential antimalarial agents through phenotypic screening has further expanded the research interest in this chemical class.

Contemporary research has focused on structure-activity relationship studies that have revealed the critical importance of specific substitution patterns for biological activity. The compound has served as a key intermediate in medicinal chemistry programs aimed at developing therapeutically relevant molecules for various disease targets.

This compound is officially registered under Chemical Abstracts Service number 89799-07-5, which serves as its primary identification code in chemical databases and regulatory systems. The compound is catalogued with MDL number MFCD13813767, providing an additional reference point for chemical information systems.

Database System Identifier Reference Type
Chemical Abstracts Service 89799-07-5 Primary CAS Number
MDL Information Systems MFCD13813767 MDL Number
International Chemical Identifier InChI=1S/C6H6N4O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9) Standard InChI
InChI Key LUXCYIYHBZIANP-UHFFFAOYSA-N Hashed Identifier

The compound appears in multiple commercial chemical supplier databases, indicating its availability for research purposes. Specialized chemical databases maintain comprehensive records of the compound's physical and chemical properties, including computational predictions for various molecular descriptors. The presence of the compound in pharmaceutical research databases reflects its significance as a research tool and potential therapeutic lead.

International chemical safety and regulatory databases recognize the compound under its established Chemical Abstracts Service number, facilitating global communication and regulatory compliance. The compound's registration in various national and international chemical inventories ensures its accessibility for legitimate research and development activities while maintaining appropriate oversight mechanisms.

Isoxazolopyrimidine Family in Heterocyclic Chemistry

The isoxazolopyrimidine family represents a significant class of bicyclic heterocycles characterized by the fusion of isoxazole and pyrimidine ring systems, with this compound serving as a representative member. This chemical family demonstrates remarkable structural diversity through various substitution patterns and functional group modifications, leading to compounds with distinct biological activities and pharmaceutical applications.

Isoxazolopyrimidines exhibit unique electronic properties resulting from the combination of electron-deficient pyrimidine rings with the distinctive characteristics of isoxazole moieties. The family encompasses numerous derivatives with substitutions at different positions of the bicyclic framework, including variations at the C-3, C-4, and C-6 positions that significantly influence biological activity. Research has demonstrated that systematic modification of these positions can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

The synthetic accessibility of isoxazolopyrimidine compounds has been extensively studied, with established methodologies for constructing the bicyclic framework through cyclization reactions. Key synthetic approaches involve the formation of 5-amino-3-arylisoxazole-4-carboxamide intermediates followed by cyclization with appropriate reagents such as triethyl orthoformate or trifluoroacetic anhydride. These synthetic pathways have enabled the preparation of diverse analogue libraries for structure-activity relationship studies.

The biological significance of the isoxazolopyrimidine family extends across multiple therapeutic areas, including antimalarial drug discovery where compounds target dihydroorotate dehydrogenase, cystic fibrosis research focusing on transmembrane conductance regulator protein correction, and immunomodulatory applications. The family's versatility in targeting different biological systems demonstrates the importance of the core isoxazolopyrimidine scaffold in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O B1347356 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine CAS No. 89799-07-5

Properties

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXCYIYHBZIANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291381
Record name 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89799-07-5
Record name NSC75190
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 5-Amino-3-methylisoxazole-4-carbonitrile

The starting material, 5-amino-3-methylisoxazole-4-carbonitrile, is cyclized to form the isoxazolo[5,4-d]pyrimidin-4-one intermediate. This is typically achieved by heating with triethyl orthoacetate or trifluoroacetic anhydride under reflux or microwave conditions.

  • Example: Heating 5-amino-3-methylisoxazole-4-carbonitrile with triethyl orthoacetate and acetic anhydride at 170 °C for 30 minutes yields 3,6-dimethylisoxazolopyrimidin-4-ol with a 62% yield.

Chlorination of the Pyrimidinone Intermediate

The hydroxyl group at the 4-position of the pyrimidinone intermediate is converted to a chloro substituent using phosphorus oxychloride (POCl3). This step is typically carried out by refluxing the pyrimidinone with POCl3 for several hours.

  • Example: Refluxing 3,6-dimethylisoxazolopyrimidin-4-ol with POCl3 at 105 °C for 6 hours produces 4-chloro-3,6-dimethylisoxazolopyrimidine.

Amination to Form 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine

The chloro intermediate undergoes nucleophilic substitution with ammonia or primary amines to replace the chlorine atom with an amino group, yielding the target this compound.

  • Example: Reaction of 4-chloro-3,6-dimethylisoxazolopyrimidine with ammonia or substituted anilines in the presence of an amine base leads to the corresponding 4-amino derivatives.

Acid-Catalyzed Cyclization from Amino-Cyano Isoxazoles

An alternative method involves heating 5-amino-4-cyano-substituted isoxazoles in formic acid with catalytic sulfuric acid under reflux. This process induces partial hydrolysis and intramolecular condensation to form isoxazolopyrimidinones, which can be further converted to the amine derivatives.

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization Triethyl orthoacetate, acetic anhydride, microwave 170 °C, 30 min 3,6-Dimethylisoxazolopyrimidin-4-ol 62 Microwave heating improves yield
2 Chlorination Phosphorus oxychloride, reflux 105 °C, 6 h 4-Chloro-3,6-dimethylisoxazolopyrimidine Not specified Removal of hydroxyl group
3 Amination Ammonia or substituted amines, amine base This compound Moderate to high Nucleophilic substitution of Cl
Alternative 1 Acid-catalyzed cyclization Formic acid, catalytic sulfuric acid, reflux Isoxazolopyrimidinone intermediates 57-81 Partial hydrolysis and condensation
  • The cyclization step is critical and can be optimized by controlling temperature and reaction time to maximize yield and purity.
  • Chlorination with POCl3 is a well-established method to activate the 4-position for nucleophilic substitution.
  • Amination reactions proceed efficiently under mild conditions, often in polar aprotic solvents like dimethylformamide (DMF).
  • Purification is commonly achieved by recrystallization from solvents such as ethanol, methanol, or aqueous mixtures with activated charcoal (Darco) to remove impurities.
  • Elemental analysis and melting point data confirm the identity and purity of intermediates and final products.

The preparation of this compound involves a multi-step synthetic route starting from amino-substituted isoxazoles. Key steps include cyclization to form the pyrimidinone core, chlorination to activate the 4-position, and amination to introduce the amino group. Alternative acid-catalyzed cyclization methods also provide viable routes. The methods are supported by detailed experimental conditions and analytical data, ensuring reproducibility and high purity of the target compound.

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoxazolo-Pyrimidine Analogues

Compound Name Structural Features Unique Properties/Biological Activities
3-Methylisoxazolo[5,4-d]pyrimidine Methyl group at position 3 Exhibits distinct activity profiles in enzyme inhibition assays
7-Chloro-3-methylisoxazolo[5,4-d]pyrimidine Chlorine at position 7 + methyl at position 3 Enhanced potency against cancer cell lines (e.g., IC₅₀ < 1 µM)
5-Amino-3-methylisoxazolo[5,4-d]pyrimidine Amino group at position 5 + methyl at position 3 Potential for kinase inhibition due to NH₂ group’s hydrogen-bonding capacity
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine Chlorine at position 4 + methyl at positions 3 and 6 Broad-spectrum antimalarial activity (IC₅₀ = 0.8 µM vs. Plasmodium falciparum)

Key Observations :

  • Biological Activity: Chlorine or amino substitutions at positions 4–7 often enhance potency against specific targets, such as kinases or parasitic enzymes, but may reduce solubility .

Heterocyclic Compounds with Fused Ring Systems

Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compounds like MLN0128 (a pyrazolo[3,4-d]pyrimidin-4-amine derivative) inhibit mTORC1/2 kinases, demonstrating IC₅₀ values in the nanomolar range . In contrast, this compound’s isoxazole ring may favor interactions with Toll-like receptors (TLRs) or adenosine receptors due to its oxygen-containing heterocycle .

Triazolopyridazine and Piperazine Hybrids

Compounds such as 2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine exhibit multi-target activity (e.g., serotonin receptor antagonism) due to their extended conjugated systems .

Substituent-Driven Divergence in Activity

Case Study: Piperidine vs. Isobutylamine Substituents

  • 4-(3-Methylpiperidin-1-yl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (19a): Exhibits 52% yield and TLR7 agonism (EC₅₀ = 0.3 µM) due to the piperidine group’s conformational flexibility .
  • N-Isobutyl-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-amine (19b): Lower yield (11%) but improved metabolic stability from the isobutyl group’s steric shielding .

Implication for this compound : The absence of a trifluoromethyl or piperidine group limits direct TLR7 activity but may favor unexplored targets like phosphodiesterases .

Biological Activity

3-Methylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, immunomodulatory effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆N₄O, indicating the presence of six carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom. The compound features a fused bicyclic structure that combines an isoxazole ring with a pyrimidine ring. This unique structure contributes to its potential biological activity and reactivity in various chemical reactions.

The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit significant inhibitory activity against certain immune responses and cancer cell proliferation. Understanding its pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion—is crucial for evaluating its bioavailability and therapeutic potential.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent:

  • In Vitro Studies : A study evaluated novel oxazolo[5,4-d]pyrimidine derivatives for their cytotoxic activity against various human cancer cell lines. The derivative with a 3-(N,N-dimethylamino)propyl substituent exhibited a half-maximal cytotoxic concentration (CC₅₀) of 58.4 µM against the HT29 colon adenocarcinoma cell line, which was significantly more potent than reference drugs like fluorouracil (CC₅₀ = 381.2 µM) and comparable to cisplatin (CC₅₀ = 47.2 µM) .
CompoundCC₅₀ (µM)Cell Line
3g58.4HT29
Cisplatin47.2HT29
5-FU381.2HT29

The selectivity index (SI) for compound 3g was approximately 3, indicating a lower toxicity to healthy cells compared to cancer cells .

Immunomodulatory Effects

Research has also explored the immunological activity of derivatives of this compound. A series of derivatives were tested for their effects on in vivo cellular and humoral immune responses in mice. These compounds exhibited differential inhibitory activities depending on the substitution patterns on the isoxazole and pyrimidine rings .

Antimicrobial Activity

In addition to anticancer and immunomodulatory properties, compounds related to this compound have shown antimicrobial activity. A study focused on the antibacterial effectiveness of various derivatives indicated that certain substitutions enhanced their antimicrobial properties .

Q & A

Q. What are the key spectroscopic techniques for characterizing 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine, and how are they applied?

Answer: Characterization relies on IR spectroscopy (to confirm functional groups like NH₂ and C=N/C-O in the isoxazole-pyrimidine fused system) and ¹H/¹³C NMR (to resolve methyl, amine, and aromatic proton environments). For example:

  • IR : Peaks near 3300–3400 cm⁻¹ (N-H stretching of the amine) and 1600–1650 cm⁻¹ (C=N/C-O vibrations) .
  • ¹H NMR : Methyl groups appear as singlets (~δ 2.5 ppm), while pyrimidine protons resonate at δ 8.0–9.0 ppm .
  • Mass spectrometry (e.g., EI-MS) confirms the molecular ion peak at m/z 150.138 (C₆H₆N₄O) .

Q. How does the fused isoxazole-pyrimidine structure influence the compound’s reactivity?

Answer: The electron-deficient pyrimidine ring enhances susceptibility to nucleophilic substitution at positions 4 and 5, while the methyl group at C3 sterically hinders reactions at adjacent sites. The isoxazole oxygen participates in hydrogen bonding, affecting solubility and intermolecular interactions. Reactivity can be modulated by substituting the amine group (C4) or modifying the methyl substituent (C3) .

Advanced Questions

Q. How can synthetic routes be optimized to produce derivatives with modified substituents for structure-activity relationship (SAR) studies?

Answer: Derivatives are synthesized via:

  • Alkylation/Acylation : Reacting the amine group (C4) with alkyl halides or acyl chlorides in dry acetonitrile or dichloromethane, followed by recrystallization .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at reactive pyrimidine positions .
  • Heterocycle Fusion : Incorporating morpholine or piperazine rings via Mannich reactions (e.g., refluxing with formaldehyde and amines) .
    Key Consideration : Monitor reaction conditions (temperature, solvent polarity) to avoid side reactions at sterically hindered sites .

Q. What strategies resolve contradictions in reported biological activities, such as kinase inhibition vs. antimicrobial effects?

Answer:

  • Dose-Response Profiling : Test compounds across a concentration range (nM–μM) to differentiate selective kinase inhibition (low nM IC₅₀) from nonspecific antimicrobial effects (μM range) .
  • Off-Target Screening : Use proteome-wide assays (e.g., kinase panels) to identify unintended targets .
  • Structural Analog Comparison : Compare activities of derivatives with/without the methyl or isoxazole group to isolate pharmacophore contributions .

Q. How can scalability and purity challenges in large-scale synthesis be addressed?

Answer:

  • Solvent Optimization : Replace acetonitrile with ethanol or water for safer, cost-effective scaling .
  • Column-Free Purification : Use pH-dependent solubility (e.g., acid-base partitioning) or recrystallization in ethanol/water mixtures .
  • In-Line Analytics : Implement HPLC-MS for real-time purity monitoring (>95% by HPLC) .

Methodological Notes

  • Contradictory Data : Discrepancies in biological activity may arise from impurities (e.g., unreacted intermediates). Always verify purity via HPLC and elemental analysis .
  • Spectroscopic Artifacts : Deuterated solvent peaks in NMR (e.g., DMSO-d₆ at δ 2.5 ppm) can overlap with methyl signals. Use D₂O exchange to confirm labile protons .

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